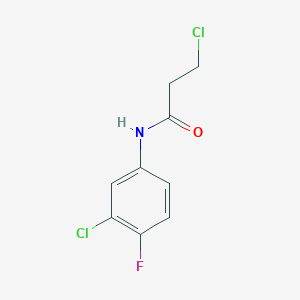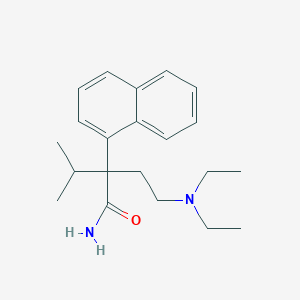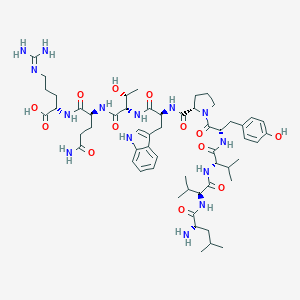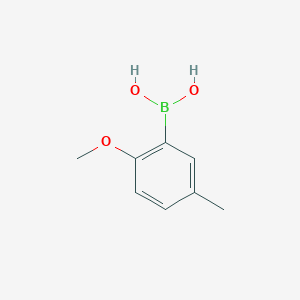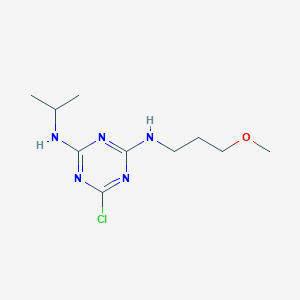![molecular formula C7H11NO4 B157783 Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate CAS No. 130291-56-4](/img/structure/B157783.png)
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate, also known as Methyl N-(methoxycarbonylmethyl)glycinate, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate involves the inhibition of the growth and proliferation of microorganisms by disrupting their metabolic processes. It works by interfering with the synthesis of essential proteins and nucleic acids, leading to the death of the microorganisms.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been shown to have a number of biochemical and physiological effects on various organisms. It has been found to be toxic to both gram-positive and gram-negative bacteria, as well as fungi and viruses. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also has a broad spectrum of activity against various microorganisms, making it a versatile tool for studying their growth and metabolism.
However, there are also some limitations to its use in lab experiments. Its toxicity to both microorganisms and humans means that it must be handled with care and appropriate safety measures must be taken. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.
Direcciones Futuras
There are several potential future directions for research involving Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate. One possible area of study is the development of new drugs and therapies based on its antibacterial, antifungal, and antiviral properties. Another potential direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research. Overall, Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate is a promising compound with a wide range of potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate can be achieved through a multistep process involving the reaction of glycine with methyl chloroformate, followed by the reaction of the resulting intermediate with methyl vinyl ketone. The final product is obtained through the purification of the reaction mixture using standard techniques.
Aplicaciones Científicas De Investigación
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
130291-56-4 |
|---|---|
Nombre del producto |
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate |
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(6(9)11-3)8(2)7(10)12-4/h1H2,2-4H3 |
Clave InChI |
CHXSSOQJMVWSDS-UHFFFAOYSA-N |
SMILES |
CN(C(=C)C(=O)OC)C(=O)OC |
SMILES canónico |
CN(C(=C)C(=O)OC)C(=O)OC |
Sinónimos |
2-Propenoic acid, 2-[(methoxycarbonyl)methylamino]-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



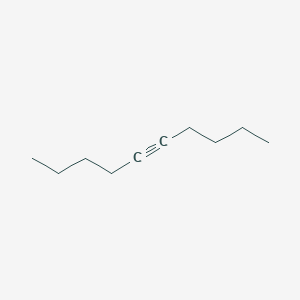
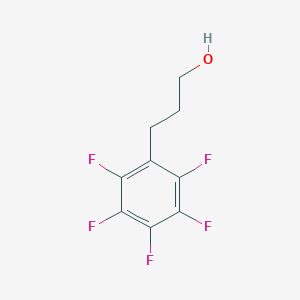
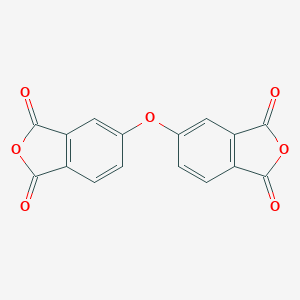
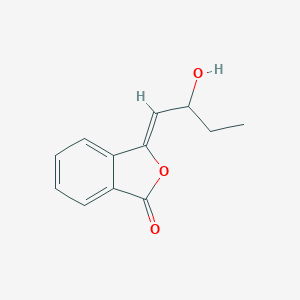
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
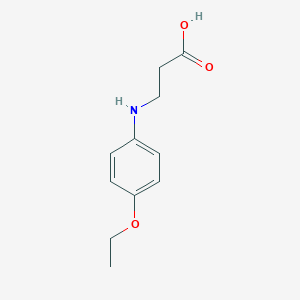
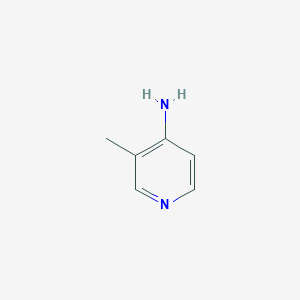
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
